Cas no 2877656-06-7 (4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one)

4-{[4-(3,4-Dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a chemically synthesized compound featuring a piperazine core linked to a dihydropyridinone moiety via a methylene bridge. The presence of the 3,4-dichlorophenyl group enhances its potential binding affinity to specific biological targets, making it a candidate for pharmacological research. Its structural complexity allows for selective interactions with receptor systems, particularly in neurological and cardiovascular studies. The compound exhibits stability under standard laboratory conditions, facilitating handling and storage. Its well-defined molecular architecture provides a basis for further derivatization, enabling exploration of structure-activity relationships in medicinal chemistry applications.
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one structure
2877656-06-7 structure
Product Name:4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
CAS No:2877656-06-7
MF:C17H19Cl2N3O
MW:352.258261919022
CID:5308044
PubChem ID:165432299
Update Time:2025-06-13

4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • AKOS040882718
    • F6808-1159
    • 4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
    • 2877656-06-7
    • 4-[[4-(3,4-Dichlorophenyl)-1-piperazinyl]methyl]-1-methyl-2(1H)-pyridinone
    • Inchi: 1S/C17H19Cl2N3O/c1-20-5-4-13(10-17(20)23)12-21-6-8-22(9-7-21)14-2-3-15(18)16(19)11-14/h2-5,10-11H,6-9,12H2,1H3
    • InChI Key: FLUAZNXPTSEWBQ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C)C=CC(CN2CCN(C3=CC=C(Cl)C(Cl)=C3)CC2)=C1

Computed Properties

  • Exact Mass: 351.0905176g/mol
  • Monoisotopic Mass: 351.0905176g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26.8Ų

Experimental Properties

  • Density: 1.310±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 554.4±50.0 °C(Predicted)
  • pka: 7.55±0.10(Predicted)

4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6808-1159-2μmol
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
2877656-06-7
2μmol
$85.5 2023-09-07
Life Chemicals
F6808-1159-5μmol
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
2877656-06-7
5μmol
$94.5 2023-09-07
Life Chemicals
F6808-1159-10μmol
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
2877656-06-7
10μmol
$103.5 2023-09-07
Life Chemicals
F6808-1159-20μmol
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
2877656-06-7
20μmol
$118.5 2023-09-07
Life Chemicals
F6808-1159-1mg
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
2877656-06-7
1mg
$81.0 2023-09-07
Life Chemicals
F6808-1159-2mg
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
2877656-06-7
2mg
$88.5 2023-09-07
Life Chemicals
F6808-1159-3mg
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
2877656-06-7
3mg
$94.5 2023-09-07
Life Chemicals
F6808-1159-4mg
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
2877656-06-7
4mg
$99.0 2023-09-07
Life Chemicals
F6808-1159-5mg
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
2877656-06-7
5mg
$103.5 2023-09-07
Life Chemicals
F6808-1159-10mg
4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
2877656-06-7
10mg
$118.5 2023-09-07

Additional information on 4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

Professional Introduction to Compound with CAS No. 2877656-06-7 and Product Name: 4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

The compound in question, identified by the CAS number 2877656-06-7, is a sophisticated organic molecule with a molecular formula that reflects its structural complexity. The product name, 4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one, provides a detailed insight into its chemical architecture. This compound belongs to the class of piperazine derivatives, which are well-known for their diverse pharmacological properties and applications in medicinal chemistry.

The core structure of this compound consists of a dihydropyridinone backbone, which is a common scaffold in the development of bioactive molecules. The presence of a 4-(3,4-dichlorophenyl)piperazin-1-yl substituent suggests potential interactions with biological targets such as enzymes and receptors. This particular moiety is frequently explored in drug design due to its ability to modulate binding affinities and selectivity.

Recent advancements in the field of medicinal chemistry have highlighted the importance of piperazine derivatives in the treatment of various therapeutic conditions. The dichlorophenyl group attached to the piperazine ring introduces electronic and steric effects that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This feature makes it an attractive candidate for further investigation in drug discovery programs.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutics. The dihydropyridinone core is known to exhibit favorable pharmacological profiles, including binding affinity and metabolic stability. These characteristics are crucial for ensuring that the compound can reach its target site effectively and maintain its efficacy over time.

In recent years, there has been a growing interest in exploring the therapeutic potential of piperazine-based compounds. These molecules have shown promise in treating conditions such as neurological disorders, cardiovascular diseases, and infectious diseases. The specific substitution pattern in this compound, particularly the 4-(3,4-dichlorophenyl)piperazin-1-yl moiety, may confer unique properties that make it suitable for targeting specific disease pathways.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are essential for subsequent biological evaluation. The use of modern techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions has facilitated the construction of the complex molecular framework.

Once synthesized, the compound undergoes rigorous testing to assess its biological activity. This includes in vitro assays to evaluate binding interactions with target proteins and enzymes, as well as in vivo studies to determine its efficacy and safety profiles. Such studies are critical for understanding how the compound functions within biological systems and whether it can be developed into a viable therapeutic agent.

The latest research in this area has demonstrated that piperazine derivatives can serve as versatile tools for modulating biological processes. For instance, compounds with similar structures have been investigated for their potential to inhibit kinases and other enzymes involved in cancer progression. The presence of the dichlorophenyl group in this compound may enhance its ability to interact with such targets, making it a promising candidate for further exploration.

Furthermore, computational modeling techniques have been increasingly used to predict the binding modes and interactions of these compounds with biological targets. These methods provide valuable insights into how structural modifications can optimize pharmacological properties. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process and identify promising candidates more efficiently.

The development of novel therapeutics is a complex endeavor that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The compound described here exemplifies how structural innovation can lead to new opportunities for treating human diseases. Its unique combination of chemical features makes it an intriguing subject for further investigation.

In conclusion, 4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one (CAS No. 2877656-06-7) represents a significant advancement in medicinal chemistry research. Its complex structure and well-designed substituents position it as a potential lead molecule for developing novel therapeutics. With continued research and development, this compound holds promise for addressing unmet medical needs across various therapeutic areas.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd